Senecionine acetate
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Overview
Description
Senecionine acetate is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. It is derived from senecionine, which is produced by plants in the Senecio genus, among others. These compounds are known for their toxic properties, particularly their hepatotoxicity, which can cause liver damage in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of senecionine acetate involves the acetylation of senecionine. Senecionine itself is typically extracted from plants that produce it naturally. The acetylation process involves reacting senecionine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction of senecionine from plant sources is optimized for higher yields, and the acetylation process is scaled up using industrial reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Senecionine acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of senecionine N-oxide, which is a common metabolite.
Reduction: Reduction reactions can convert this compound back to senecionine.
Substitution: Various substitution reactions can occur, particularly at the ester group, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions
Major Products
Oxidation: Senecionine N-oxide
Reduction: Senecionine
Substitution: Various ester derivatives depending on the substituent used
Scientific Research Applications
Senecionine acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their derivatives.
Biology: Research on this compound helps in understanding the toxicological effects of pyrrolizidine alkaloids on biological systems.
Medicine: Studies focus on the hepatotoxic effects and potential therapeutic applications of this compound.
Industry: It is used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products
Mechanism of Action
Senecionine acetate exerts its effects primarily through the formation of DNA and protein adducts. Upon ingestion, it is metabolized to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and apoptosis. The primary molecular targets include liver cells, where it disrupts normal cellular functions and induces hepatotoxicity .
Comparison with Similar Compounds
Similar Compounds
- Senecionine
- Seneciphylline
- Monocrotaline
- Heliotrine
Comparison
Senecionine acetate is unique due to its acetylated form, which can influence its reactivity and toxicity. Compared to senecionine, this compound may have different pharmacokinetics and metabolic pathways. Seneciphylline and monocrotaline are also pyrrolizidine alkaloids but differ in their specific structures and toxicological profiles .
Properties
Molecular Formula |
C20H27NO6 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[(1R,4Z,6R,7R,17R)-4-ethylidene-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H27NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,12,16-17H,7-11H2,1-4H3/b14-5-/t12-,16-,17-,20-/m1/s1 |
InChI Key |
IVYWMLHULLVCRQ-ORELLFKUSA-N |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C |
Origin of Product |
United States |
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